![molecular formula C7H3ClO2S2 B428560 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid CAS No. 70060-15-0](/img/structure/B428560.png)
5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular weight of 218.68 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved by taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H, (H,9,10) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
This compound has a melting point range of 270-275°C .Mechanism of Action
The exact mechanism of action of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells, such as enzymes and receptors. The molecule has been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. The molecule has also been found to exhibit antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The unique structure of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid makes it a valuable tool for lab experiments. It can be easily synthesized using various methods, and its biological activities can be easily studied using various in vitro and in vivo models. However, the molecule has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid. Some of the most promising areas of research include the development of new drugs based on the molecule, the synthesis of new materials using the molecule as a building block, and the investigation of its potential applications in various technologies, such as solar cells and sensors. Further research is also needed to fully understand the mechanism of action of the molecule and its potential toxicity.
Synthesis Methods
The synthesis of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid can be achieved through various methods, including cyclization reactions, oxidative coupling reactions, and palladium-catalyzed coupling reactions. One of the most commonly used methods involves the cyclization of 2-chlorothiophene-3-carboxylic acid using a strong base such as potassium tert-butoxide.
Scientific Research Applications
The unique structure of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid makes it a valuable tool for scientific research. It has been extensively studied for its potential applications in the development of new drugs, materials, and technologies. The molecule has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Safety and Hazards
properties
IUPAC Name |
5-chlorothieno[3,2-b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSYTYAIYFAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70060-15-0 |
Source
|
Record name | 5-chlorothieno[3,2-b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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